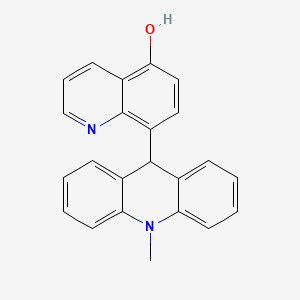
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is a complex organic compound that belongs to the class of acridine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 10-position of the acridine ring can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of Acridine and Quinoline Moieties: The final step involves coupling the acridine and quinoline moieties through a suitable linker, such as a hydroxyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an intercalating agent in DNA studies and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s unique structure allows it to bind selectively to specific DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalating agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
9-Aminoacridine: Used as a DNA intercalating agent and in the study of DNA-protein interactions.
Uniqueness
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is unique due to its combined acridine and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research, while its fluorescent properties make it useful in biological imaging.
Propiedades
Número CAS |
72517-60-3 |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
8-(10-methyl-9H-acridin-9-yl)quinolin-5-ol |
InChI |
InChI=1S/C23H18N2O/c1-25-19-10-4-2-7-15(19)22(16-8-3-5-11-20(16)25)18-12-13-21(26)17-9-6-14-24-23(17)18/h2-14,22,26H,1H3 |
Clave InChI |
SHDJTAVIBMUIHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=C5C(=C(C=C4)O)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
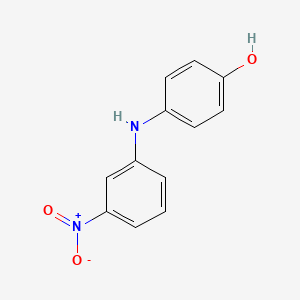

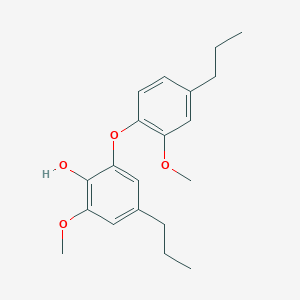

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
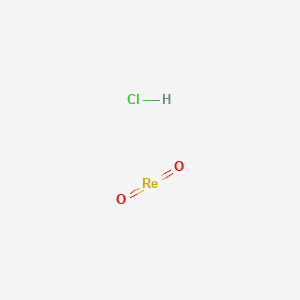
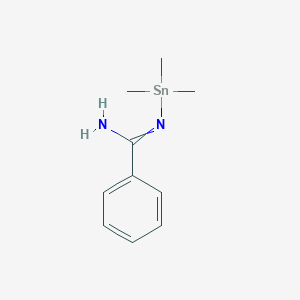

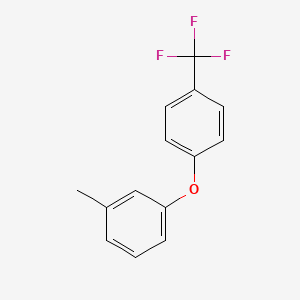
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)

